2,5-dichloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
2,5-dichloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H10Cl2N6O2S3 and its molecular weight is 461.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Convenient Preparations of Thiadiazoles : Research has shown that 3,5-disubstituted 1,2,4-thiadiazoles can be prepared through reactions involving thioamides with various electrophilic reagents, showcasing the versatility of thiadiazole compounds in synthetic chemistry (Takikawa et al., 1985).
Anticancer Evaluation : A study on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated promising anticancer activities against several human cancer cell lines. This suggests the potential therapeutic applications of thiadiazole compounds in cancer treatment (Tiwari et al., 2017).
Biological Applications
Antimicrobial Activity : Novel benzimidazole derivatives with thiadiazole modifications have shown potential as antimicrobial agents, indicating the role of thiadiazole structures in developing new antimicrobial compounds (Abdellatif et al., 2013).
Nematocidal Activity : The design and synthesis of 1,2,4-oxadiazole derivatives featuring a 1,3,4-thiadiazole amide moiety have been explored for nematocidal activities, with some compounds showing significant effectiveness against Bursaphelenchus xylophilus, highlighting the agricultural applications of thiadiazole derivatives (Liu et al., 2022).
Properties
IUPAC Name |
2,5-dichloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N6O2S3/c1-6-19-20-12(26-6)17-10(23)5-25-14-22-21-13(27-14)18-11(24)8-4-7(15)2-3-9(8)16/h2-4H,5H2,1H3,(H,17,20,23)(H,18,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXXQAPWAHKGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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